molecular formula C10H19Cl2NO5 B021887 Galamustine CAS No. 105618-02-8

Galamustine

Cat. No. B021887
M. Wt: 304.16 g/mol
InChI Key: COKGUJJIBXWRNV-CYNREMDZSA-N
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Description

Galamustine is a small molecule drug . It is a DNA inhibitor and DNA alkylating agent . It was initially developed by AbbVie, Inc., but its global highest R&D status is discontinued .


Molecular Structure Analysis

Galamustine has a molecular formula of C10H19Cl2NO5 . It contains a total of 37 bonds; 18 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, and 1 ether (aliphatic) .

Scientific Research Applications

  • Alzheimer's Disease : Galantamine prevents apoptotic cell death by activating nicotinic acetylcholine receptors and upregulating Bcl-2, which may explain its long-term beneficial effects in Alzheimer's disease patients (Arias et al., 2004). Another study showed that galantamine protects neurons against beta-amyloid-enhanced glutamate toxicity, potentially by activating the alpha7 nicotinic acetylcholine receptor-PI3K cascade (Kihara et al., 2004).

  • Aging-Related Disorders : Galamustine ameliorates aging-related disorders caused by D-galactose by inhibiting cellular senescence and oxidative stress (Sun et al., 2018).

  • Neuroprotection : The combination of memantine and galantamine increased the number of living pyramidal neurons and preserved spatial memory after ischemia-reperfusion injury in gerbils, suggesting a neuroprotective effect (Lorrio et al., 2009).

  • Cancer Treatment : Carmustine wafers, a related compound, have shown a higher survival rate for newly-diagnosed high-grade glioma compared to patients not treated with carmustine, and a higher survival rate for recurrent glioblastoma (Chowdhary et al., 2015). Additionally, Lomustine, another related drug, binds with nitrogenous bases in DNA, demonstrating its potential in cancer treatment (Mehrotra et al., 2013).

  • Cardioprotection : Galanin G1 has been shown to have cardioprotective activity against myocardial ischemia-reperfusion injury, making it a promising treatment strategy for ischemic heart disease (Timotin et al., 2017).

properties

IUPAC Name

(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKGUJJIBXWRNV-CYNREMDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107811-63-2 (hydrochloride)
Record name Galamustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

304.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galamustine

CAS RN

105618-02-8
Record name Galamustine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Jiang, X Qin, Q Wang, Q Xu, J Wang, Y Wu… - European Journal of …, 2021 - Elsevier
… carbohydrates is galamustine (31); a study by Schein PS et al. showed that modification of specific positions of the glucose moiety reduced galamustine (31) bone marrow toxicity [111]. …
Number of citations: 24 www.sciencedirect.com
C Van Der Veer, RY Hertzberger… - …, 2019 - microbiomejournal.biomedcentral …
A vaginal microbiota dominated by lactobacilli (particularly Lactobacillus crispatus) is associated with vaginal health, whereas a vaginal microbiota not dominated by lactobacilli is …
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

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